molecular formula C4H9NO B1372449 3-Methyloxetan-3-amine CAS No. 874473-14-0

3-Methyloxetan-3-amine

Cat. No.: B1372449
CAS No.: 874473-14-0
M. Wt: 87.12 g/mol
InChI Key: NQVWMPOQWBDSAI-UHFFFAOYSA-N
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Description

3-Methyloxetan-3-amine is an organic compound with the molecular formula C4H9NO. It is a colorless to slightly yellow liquid with a pungent odor. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .

Scientific Research Applications

3-Methyloxetan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyloxetan-3-amine is not provided in the search results. As it is used as an OLED intermediate , it likely plays a role in the formation of organic light-emitting diodes, but the exact mechanism is not specified.

Safety and Hazards

3-Methyloxetan-3-amine is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The compound is also flammable .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyloxetan-3-amine can be synthesized through several methods. One common approach involves the reaction of 3-methyloxetan-3-ol with ammonia or an amine under suitable conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants and catalysts into the reactor, where the reaction takes place under controlled conditions. The product is then purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

3-Methyloxetan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxetanones, reduced oxetane derivatives, and various substituted oxetanes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyloxetan-3-amine is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions. Its ability to act as both a nucleophile and an electrophile makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-methyloxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-4(5)2-6-3-4/h2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVWMPOQWBDSAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676546
Record name 3-Methyloxetan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874473-14-0
Record name 3-Methyloxetan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-3-methyloxetane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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